

# The Pharmacology of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

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## Introduction

**1-(1,3-Benzodioxol-5-yl)ethanamine**, more commonly known as 3,4-Methylenedioxyamphetamine (MDA), is a psychoactive compound belonging to the amphetamine and phenethylamine classes. Structurally characterized by a methylenedioxy-substituted phenyl ring, MDA is recognized for its entactogenic, stimulant, and psychedelic properties.<sup>[1]</sup> It is a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA) and also a substance of interest in its own right within the field of neuroscience due to its distinct pharmacological profile. This guide provides an in-depth technical overview of the pharmacology of MDA, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

## Pharmacology

### Pharmacodynamics: Mechanism of Action

The primary mechanism of action of MDA is as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).<sup>[1]</sup> It interacts with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to a reversal of their function. This results in a significant efflux of these monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby enhancing neurotransmission.

In addition to its effects on monoamine transporters, MDA is also an agonist at several serotonin receptors, most notably the 5-HT<sub>2A</sub> receptor.[1] This interaction is believed to be a key contributor to its psychedelic effects. The compound also exhibits affinity for other serotonin receptor subtypes.

## Pharmacokinetics

MDA is a primary metabolite of MDMA and also a drug in its own right. When administered orally, it is readily absorbed. The elimination half-life of MDA in humans has been reported to be approximately 10.5 to 12.5 hours.[2][3] Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes.

## Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for **1-(1,3-Benzodioxol-5-yl)ethanamine**.

Table 1: Monoamine Transporter Inhibition by MDA

Transporter	IC <sub>50</sub> (nM)
Serotonin Transporter (SERT)	222 ± 62
Dopamine Transporter (DAT)	2300 ± 400
Norepinephrine Transporter (NET)	7800 ± 2100

Data represents the mean ± SEM from at least three independent assays.

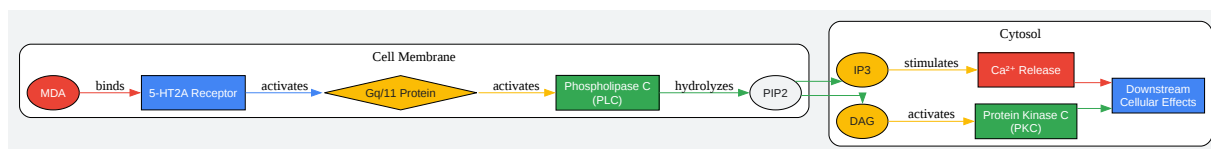
Table 2: Receptor Binding Affinities (K<sub>i</sub>) of MDA

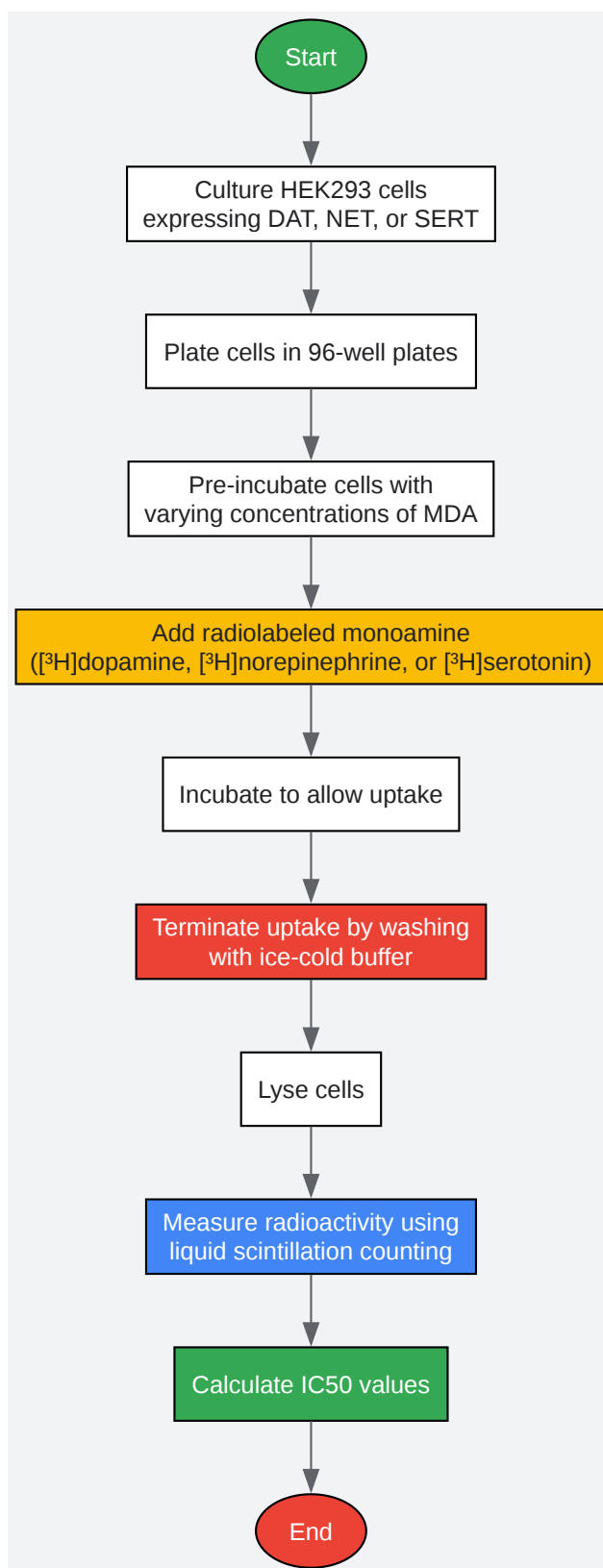
Receptor	K <sub>i</sub> (μM)
Serotonin 5-HT <sub>1A</sub>	> 50
Serotonin 5-HT <sub>2A</sub>	4.7 ± 1.1
σ <sub>1</sub>	3.0
σ <sub>2</sub>	> 100

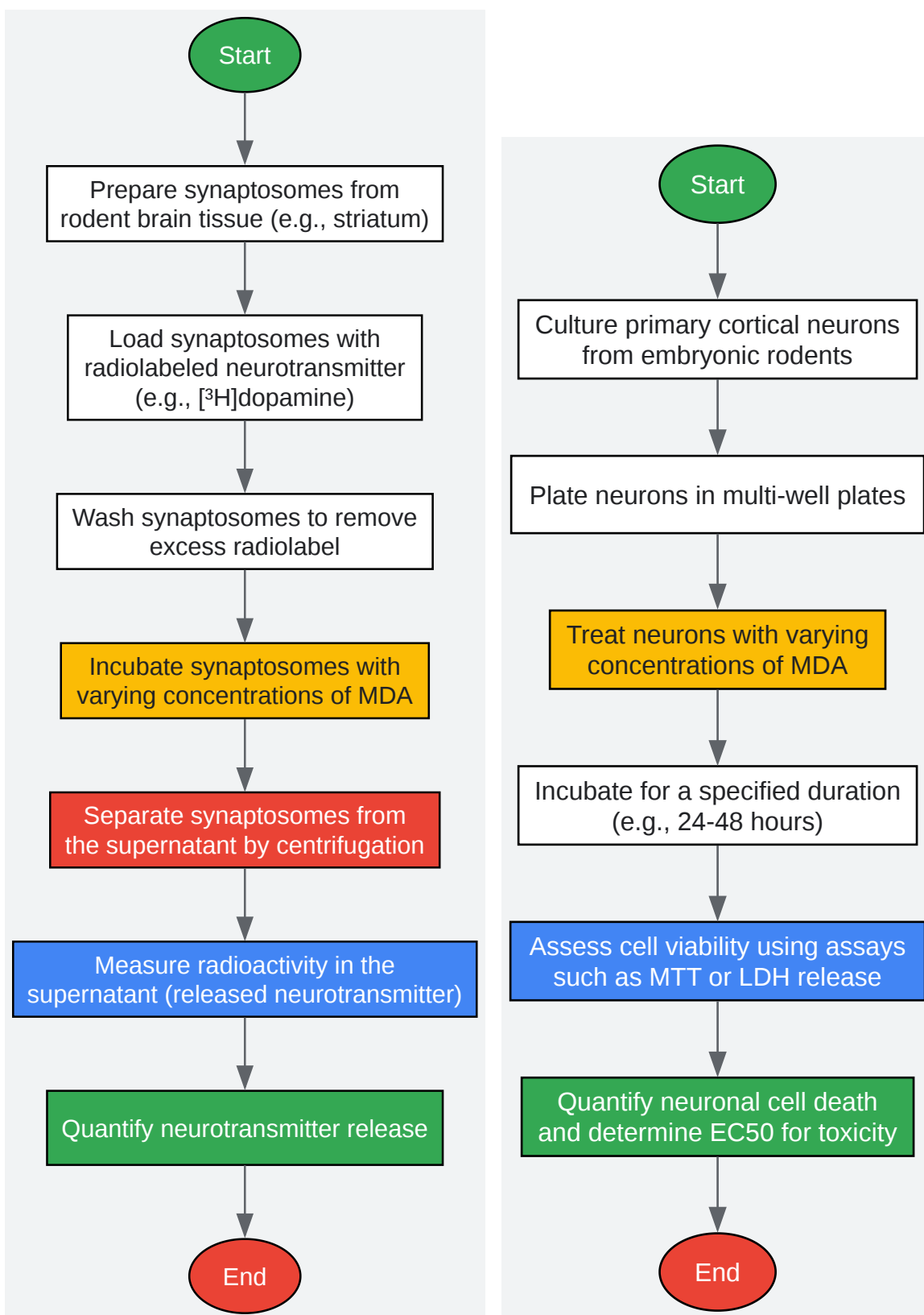
Data represents the mean  $\pm$  SEM from at least three independent assays.[\[4\]](#)[\[5\]](#)

## Signaling Pathways

Activation of the 5-HT<sub>2A</sub> receptor by MDA initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[\[6\]](#) IP<sub>3</sub> stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[\[6\]](#)







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